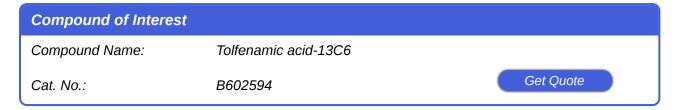


Tolfenamic Acid-13C6: A Comprehensive Technical Guide to its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Tolfenamic acid-13C6**, an isotopically labeled form of the non-steroidal anti-inflammatory drug (NSAID) Tolfenamic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and insights into its biological interactions.

Core Physicochemical Properties

Tolfenamic acid-13C6 is a stable, isotopically labeled compound where six carbon atoms on the benzoic ring have been replaced with the 13C isotope. This labeling is primarily utilized for quantitative analysis in metabolic research and pharmacokinetic studies.[1] While extensive experimental data on the physicochemical properties of the 13C6-labeled variant is not widely published, the properties are considered to be virtually identical to those of the unlabeled Tolfenamic acid. The following tables summarize the key physicochemical data.

Table 1: General Physicochemical Properties of Tolfenamic Acid-13C6



Property	Value	Reference
Chemical Name	2-[(3-chloro-2- methylphenyl)amino]benzoic- 1,2,3,4,5,6-13C6 acid	[2]
Molecular Formula	¹³ C ₆ C ₈ H ₁₂ CINO ₂	[3]
Molecular Weight	267.76 g/mol	[3]
Appearance	White or slightly yellow crystalline powder	[2][4]
CAS Number	1420043-61-3	[2]

Table 2: Quantitative Physicochemical Data (Unlabeled Tolfenamic Acid)

Note: These values are for the unlabeled Tolfenamic acid and are expected to be nearly identical for **Tolfenamic acid-13C6**.

Property	Value	Reference
Melting Point	203-205 °C	[5]
207 °C	[6]	
рКа	5.11	[6]
LogP	5.17	[6]
Water Solubility	< 1 mg/mL	[5]
13.6 nM (acidic conditions)	[7][8]	
Solubility in DMSO	52 mg/mL	[5]
Solubility in other organic solvents	Soluble in methanol, ethanol, acetone, and tetrahydrofuran	[5]

Experimental Protocols



The determination of the physicochemical properties outlined above requires specific and validated experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid crystalline substance transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of the dry, powdered Tolfenamic acid-13C6 is packed into a capillary tube.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate.
- Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded to define the melting range.

This workflow can be represented as follows:



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Melting Point Determination Workflow

Solubility Determination (Shake-Flask Method)

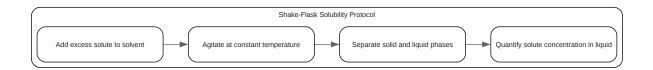
Objective: To determine the equilibrium solubility of **Tolfenamic acid-13C6** in a given solvent.

Methodology:



- Preparation: An excess amount of Tolfenamic acid-13C6 is added to a known volume of the solvent in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of the dissolved **Tolfenamic acid-13C6** in the supernatant is determined using a validated analytical method, such as UV-spectrophotometry or High-Performance Liquid Chromatography (HPLC).

The logical flow of this protocol is as follows:



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Shake-Flask Solubility Protocol

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Tolfenamic acid.

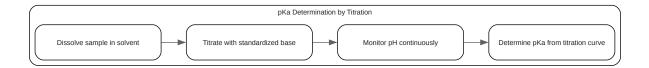
Methodology:

- Solution Preparation: A precise amount of Tolfenamic acid is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds).
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).



- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
- Data Analysis: The pKa is determined from the titration curve, typically as the pH at the halfequivalence point.

The experimental workflow is illustrated below:



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pKa Determination by Titration

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of Tolfenamic acid between n-octanol and water.

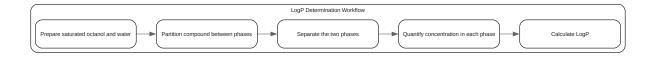
Methodology:

- Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of Tolfenamic acid is dissolved in one of the phases (usually noctanol), and then an equal volume of the other phase is added.
- Equilibration: The mixture is shaken until equilibrium is reached.
- Phase Separation: The n-octanol and water layers are carefully separated.
- Quantification: The concentration of Tolfenamic acid in each phase is determined by a suitable analytical method.



 Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the noctanol phase to the concentration in the aqueous phase.

The workflow for LogP determination is as follows:



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LogP Determination Workflow

Biological Signaling Pathways

Tolfenamic acid exerts its therapeutic effects by modulating specific biological signaling pathways, primarily those involved in inflammation. Its mechanism of action is expected to be identical for the 13C6 isotopologue.

Inhibition of Cyclooxygenase (COX) Enzymes

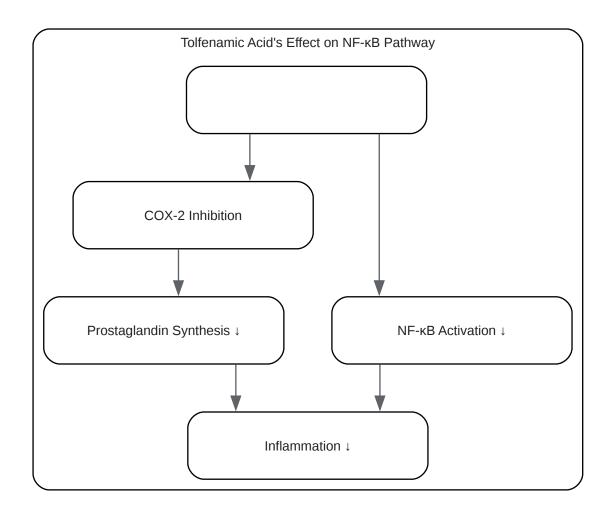
As an NSAID, the primary mechanism of action of Tolfenamic acid is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Tolfenamic acid exhibits a selective inhibition of COX-2.[1]

Modulation of NF-κB Signaling

Tolfenamic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. This suppression is a key component of its anti-inflammatory properties.

The signaling pathway can be visualized as follows:





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Tolfenamic Acid's Effect on NF-kB Pathway

Conclusion

Tolfenamic acid-13C6 is an essential tool for advanced pharmaceutical research, particularly in the fields of pharmacokinetics and drug metabolism. While its physicochemical properties are nearly identical to its unlabeled counterpart, understanding these characteristics is crucial for the design and interpretation of studies utilizing this stable isotope-labeled standard. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for scientists and researchers working with this compound.

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